molecular formula C5H12ClNO B1652502 N-Ethyloxetan-3-amine hydrochloride CAS No. 1448855-46-6

N-Ethyloxetan-3-amine hydrochloride

Cat. No.: B1652502
CAS No.: 1448855-46-6
M. Wt: 137.61
InChI Key: RNDQQAVVXBTSBI-UHFFFAOYSA-N
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Description

N-Ethyloxetan-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61. The purity is usually 95%.
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Properties

IUPAC Name

N-ethyloxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-6-5-3-7-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDQQAVVXBTSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448855-46-6
Record name 3-Oxetanamine, N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448855-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for N Ethyloxetan 3 Amine Hydrochloride

Strategies for Oxetane (B1205548) Ring Construction Precursors for N-Ethyloxetan-3-amine Hydrochloride

The primary challenge in synthesizing this compound lies in the efficient assembly of the 3-ethyl-3-aminooxetane core. The inherent ring strain of the oxetane system makes its formation kinetically less favorable compared to five- or six-membered rings. acs.org Consequently, synthetic strategies often require carefully designed precursors and specific reaction conditions to facilitate the crucial ring-closing step.

Intramolecular Cyclization Approaches

Intramolecular cyclization is the most prevalent strategy for constructing the oxetane ring. This approach involves a precursor molecule containing all the necessary atoms, which is then induced to form the cyclic ether through the formation of either a carbon-oxygen (C-O) or a carbon-carbon (C-C) bond.

The most common and well-established method for forming the oxetane ring is the intramolecular Williamson etherification. acs.org This reaction involves a 1,3-halohydrin or a related substrate with a leaving group at one end and an alcohol at the other. In the presence of a base, the alcohol is deprotonated to form an alkoxide, which then displaces the leaving group via an intramolecular SN2 reaction to yield the oxetane ring. acs.orgnih.gov

For the synthesis of precursors to N-Ethyloxetan-3-amine, a key intermediate is 3-ethyl-3-oxetanemethanol. A common route to this compound starts from trimethylolpropane, which reacts with diethyl carbonate in the presence of a catalytic amount of potassium hydroxide (B78521). chemicalbook.comchemicalbook.com This process forms a cyclic carbonate which, upon heating, decarboxylates and cyclizes to yield 3-ethyl-3-oxetanemethanol. chemicalbook.com This key intermediate can then be further functionalized. For example, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide (B81097) or a protected amine. A final reduction or deprotection step would yield the desired 3-amino-3-ethyloxetane.

Alternatively, 3,3-disubstituted oxetanes can be synthesized from appropriately substituted diethyl malonates through a multi-step sequence involving reduction to the diol, selective monotosylation, and subsequent base-mediated cyclization. acs.org

Table 1: Representative Conditions for Intramolecular C-O Cyclization (Williamson Etherification)

Starting Material PrecursorBaseSolventTemperatureYield (%)Reference
1,3-HalohydrinKOH--Varies acs.org
2-(Bromomethyl)-2-ethylpropane-1,3-diol (tosylate)NaHDMF0 °C to RT73 nih.gov
Substituted Diethyl Malonate derivativeNaHTHFReflux59-87 acs.org
Trimethylolpropane (with Diethyl Carbonate)KOHEthanol (B145695) (cat.)185 °C+>85 chemicalbook.comchemicalbook.com

This table presents generalized and specific examples of conditions for forming the oxetane ring via C-O bond closure.

While C-O bond formation remains the workhorse of oxetane synthesis, intramolecular C-C bond-forming cyclizations represent an emerging and powerful alternative. These methods offer different strategic disconnections and can provide access to highly substituted oxetane systems that may be challenging to prepare via traditional etherification. magtech.com.cn

One such strategy involves the intramolecular Michael addition. For example, stereoselective synthesis of 2,3,3,4-tetrasubstituted oxetanes has been achieved through the cyclization of vinylogous urethane (B1682113) derivatives, where an intramolecular allyl or benzyl (B1604629) anion attacks an α,β-unsaturated ester to form the four-membered ring. rsc.org Another approach is the rhodium-catalyzed intramolecular C-H insertion of diazoacetates into a tethered alcohol, followed by a subsequent C-C bond-forming cyclization to furnish the oxetane ring. nih.gov

Radical cyclizations also provide a pathway to oxetanes, though they are less common. These reactions typically involve the generation of a radical that is positioned to attack an internal double bond, leading to the formation of the cyclic ether. The success of these reactions often depends on carefully controlling the reaction conditions to favor the desired 4-exo cyclization pathway over other competing reactions. researchgate.net These advanced methods highlight the growing toolkit available to synthetic chemists for constructing complex oxetane-containing molecules.

Enantioselective Synthesis of Oxetane Derivatives for Chiral Control

For applications in drug discovery, controlling the stereochemistry of the target molecule is often critical. Since this compound possesses a stereocenter at the C3 position, enantioselective synthetic methods are highly desirable. These strategies aim to produce a single enantiomer of the chiral precursor, typically through the use of chiral catalysts or auxiliaries.

Asymmetric catalysis offers an efficient route to enantioenriched chiral molecules. In the context of oxetane synthesis, this can be applied at various stages. For instance, the enantioselective reduction of a β-halo ketone using a chiral reducing agent can produce a chiral halohydrin, which can then be cyclized to form an enantioenriched 2-substituted oxetane without racemization. acs.org

A more advanced strategy involves the copper-catalyzed asymmetric propargylic substitution (APS) of alkyne-functionalized oxetanes. nih.gov In this approach, an oxetane bearing a terminal alkyne at the 3-position reacts with an amine in the presence of a copper catalyst and a chiral ligand. This reaction forges a new C-N bond and creates a tertiary stereocenter adjacent to the nitrogen atom, yielding a chiral γ-amino alcohol. nih.gov These products are versatile intermediates that can be further elaborated to the desired 3-amino-3-ethyloxetane structure.

Table 2: Examples of Asymmetric Catalysis in Oxetane-Related Synthesis

Reaction TypeCatalyst SystemSubstrate TypeProduct TypeEnantiomeric Ratio/ExcessReference
Propargylic SubstitutionCuBr / Chiral LigandAlkynyl Oxetane + Aromatic AmineChiral γ-Amino AlcoholUp to 99:1 er nih.gov
Ketone ReductionLiBH₄ / Chiral Ligandβ-Halo KetoneChiral 2-Aryl Oxetane79-89% ee acs.org
Oxetane OpeningSc(OTf)₃ / Chiral Box LigandOxetane-tethered StyreneEnantioenriched Dihydrobenzo[b]oxepineUp to 92% ee rsc.org

This table illustrates various catalytic systems used to achieve enantioselectivity in the synthesis of chiral oxetanes and related structures.

Desymmetrization of a prochiral or meso compound is a powerful strategy for generating stereocenters with high enantioselectivity. researchgate.net This approach involves the selective reaction of one of two identical functional groups in a symmetrical molecule, guided by a chiral catalyst.

In the context of preparing chiral 3-substituted oxetanes, one could envision starting with a prochiral 3,3-disubstituted oxetane, such as 3,3-bis(hydroxymethyl)oxetane. A chiral catalyst could then be used to selectively functionalize one of the two hydroxymethyl groups, breaking the symmetry and establishing the stereocenter.

A more direct and recently developed method involves the catalytic asymmetric desymmetrization of prochiral 3-substituted oxetanes via intramolecular ring-opening. organic-chemistry.orgnih.govnsf.gov In these reactions, a prochiral oxetane bearing a tethered nucleophile (such as a sulfonamide) is treated with a chiral Brønsted acid catalyst. organic-chemistry.orgnih.gov The acid activates the oxetane ring towards nucleophilic attack, and the chiral environment provided by the catalyst directs the intramolecular attack to occur in an enantioselective manner, forming a new, larger heterocyclic ring with high enantiopurity. organic-chemistry.org This strategy has been successfully applied to synthesize chiral pyrrolidines and other heterocycles from oxetane precursors, demonstrating a powerful method for creating all-carbon quaternary stereocenters. organic-chemistry.orgnsf.gov Applying this logic, a substrate with a tethered, protected amino group could potentially be cyclized onto an appropriate electrophile via desymmetrization of the oxetane ring to install the desired 3-amino-3-ethyl moiety enantioselectively.

Amination Pathways for this compound Precursors

The introduction of the ethylamino group onto the oxetane ring is a pivotal step in the synthesis. This can be achieved through several distinct chemical strategies, each with its own set of advantages and specific applications. The primary approaches include reductive amination, nucleophilic substitution, and the derivatization of existing oxetane building blocks.

Reductive amination is a highly efficient and widely used method for forming amines from carbonyl compounds. organic-chemistry.orgcengage.com.au In the context of N-Ethyloxetan-3-amine synthesis, this pathway commences with oxetan-3-one, a commercially available and reactive ketone. researchgate.netchemrxiv.orgorganic-chemistry.org The process involves the reaction of oxetan-3-one with ethylamine (B1201723) to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine without being isolated. cengage.com.au

The choice of reducing agent is critical for the success of the reaction, influencing selectivity and compatibility with other functional groups. A variety of reducing agents can be employed, ranging from complex metal hydrides to catalytic hydrogenation methods.

Key aspects of this route include:

Imine Formation: The initial condensation between the ketone of oxetan-3-one and the primary amine, ethylamine, is typically reversible and may be catalyzed by a small amount of acid.

Reduction: A selective reducing agent is required to reduce the carbon-nitrogen double bond of the imine without affecting the oxetane ring.

The table below summarizes various reducing agents applicable to this transformation.

Reducing AgentTypical Solvent(s)ConditionsNotes
Sodium triacetoxyborohydride (B8407120) (STAB)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Room TemperatureMild and selective, tolerates a wide range of functional groups.
Sodium cyanoborohydride (NaBH₃CN)Methanol (B129727) (MeOH), Ethanol (EtOH)pH control (6-7) often requiredEffective but toxic cyanide byproduct.
α-Picoline-boraneMethanol (MeOH), Water, or neatRoom Temperature, often with catalytic acetic acidA stable and convenient alternative to other borohydride (B1222165) reagents. organic-chemistry.org
Catalytic Hydrogenation (H₂/Catalyst)Ethanol (EtOH), Methanol (MeOH)H₂ gas, pressure, various catalysts (e.g., Pd/C, Ni)Can be highly efficient but may require specialized equipment. cengage.com.au
InCl₃/Et₃SiHMethanol (MeOH)Room TemperatureA chemoselective system tolerant of esters, hydroxyls, and acids. organic-chemistry.org

An alternative strategy for synthesizing N-Ethyloxetan-3-amine involves a nucleophilic substitution reaction. This pathway utilizes an oxetane precursor that has been functionalized at the 3-position with a suitable leaving group. Ethylamine, acting as the nucleophile, displaces this leaving group to form the target amine.

This method typically begins with oxetan-3-ol (B104164), which is more readily available than oxetan-3-one in some contexts. researchgate.net The hydroxyl group is a poor leaving group and must first be converted into a more reactive species, such as a sulfonate ester (tosylate, mesylate) or a halide.

The general sequence is as follows:

Activation of Oxetan-3-ol: The hydroxyl group of oxetan-3-ol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to form the corresponding sulfonate ester.

Nucleophilic Displacement: The resulting oxetan-3-yl tosylate or mesylate is then treated with an excess of ethylamine. The ethylamine attacks the electrophilic carbon at the 3-position, displacing the sulfonate leaving group in an SN2 reaction to yield N-Ethyloxetan-3-amine.

The table below outlines potential leaving groups and typical conditions for the substitution reaction.

PrecursorLeaving GroupReagent for FormationConditions for Substitution with Ethylamine
Oxetan-3-olTosylate (-OTs)p-Toluenesulfonyl chloride, Pyridine (B92270)Excess Ethylamine, Polar aprotic solvent (e.g., DMF, Acetonitrile), Heat
Oxetan-3-olMesylate (-OMs)Methanesulfonyl chloride, TriethylamineExcess Ethylamine, Polar aprotic solvent (e.g., DMF, Acetonitrile), Heat
3-ChlorooxetaneChloride (-Cl)N/A (starting material)High concentration of Ethylamine, High Temperature, Pressure

While direct reaction of amines with the oxetane ring is generally difficult due to ring strain properties, activating the 3-position with a good leaving group makes the substitution feasible. utexas.edu

The modular synthesis of complex molecules often relies on the use of pre-functionalized building blocks. nih.govenamine.net In this approach, a reactive oxetane derivative is prepared and then coupled with ethylamine. This strategy offers flexibility and allows for the late-stage introduction of the amine functionality.

A notable example is the derivatization of oxetanyl trichloroacetimidates. beilstein-journals.orgnih.gov This method, inspired by Schmidt glycosylation, provides a highly modular route to functionalized oxetanes.

The process involves:

Formation of the Imidate: Oxetan-3-ol is reacted with trichloroacetonitrile (B146778) in the presence of a base (e.g., DBU, K₂CO₃) to form the highly reactive oxetan-3-yl 2,2,2-trichloroacetimidate.

Lewis Acid-Mediated Substitution: The trichloroacetimidate (B1259523) is then treated with ethylamine in the presence of a Lewis acid catalyst (e.g., TMSOTf, BF₃·OEt₂). The reaction proceeds through an SN1-like mechanism, where the Lewis acid activates the imidate, leading to its departure and the formation of an oxetanyl cation intermediate, which is then trapped by ethylamine.

This method is compatible with a wide range of nucleophiles, including aliphatic amines like ethylamine, and generally proceeds under mild conditions to give good yields. beilstein-journals.orgnih.gov

Formation of the Hydrochloride Salt of N-Ethyloxetan-3-amine

Once the free base of N-Ethyloxetan-3-amine has been synthesized and purified, it is converted to its hydrochloride salt. Salt formation is a critical step in pharmaceutical development as it often improves a compound's stability, crystallinity, and aqueous solubility. nih.govacs.org The hydrochloride salt is formed through a straightforward acid-base reaction between the basic nitrogen atom of the amine and hydrochloric acid.

The formation of this compound is an exothermic neutralization reaction. The process must be carefully controlled to ensure the formation of a pure, crystalline solid with the desired properties. This typically involves dissolving the purified free base in a suitable organic solvent and adding a stoichiometric amount of hydrochloric acid.

The source of hydrochloric acid can vary, and the choice often depends on the solvent system and the need to control water content. Anhydrous conditions are often preferred to prevent the formation of hydrates and to ensure a well-defined crystal structure. google.com

The table below lists common reagents and solvents used for this process.

HCl SourceSolvent(s)Process Description
HCl in Dioxane2-Methyltetrahydrofuran (2-MeTHF), TolueneThe free base is dissolved in the solvent, and the HCl solution is added dropwise, often at reduced temperature, to induce precipitation. google.com
HCl in Diethyl EtherDiethyl Ether, Ethyl Acetate (B1210297)Similar to the dioxane method, precipitation of the salt is typically rapid due to its low solubility in these solvents.
Trimethylchlorosilane (TMSCl)Acetonitrile, Ethyl AcetateTMSCl reacts with trace protic sources (or a co-solvent like methanol) to generate HCl in situ. This is a method for generating anhydrous HCl. google.com
Aqueous HClIsopropanol (B130326) (IPA), Ethanol (EtOH)The free base is dissolved in the alcohol, and concentrated aqueous HCl is added. The salt often crystallizes upon cooling or addition of an anti-solvent.

The selection of the crystallization solvent is paramount as it profoundly influences the final solid-state properties of the hydrochloride salt, including its crystal habit, polymorphism, and purity. The ideal solvent system should exhibit good solubility for the N-Ethyloxetan-3-amine free base but poor solubility for the resulting hydrochloride salt, thereby promoting high recovery through precipitation. google.com

Key solvation effects include:

Polarity and Protic/Aprotic Nature: The polarity of the solvent affects the solubility of both the non-polar free base and the ionic salt. Aprotic solvents of medium polarity, such as ethyl acetate or methyl t-butyl ether (MTBE), are often used as "anti-solvents" because they readily dissolve the free base but cause the highly polar salt to precipitate.

Hydrogen Bonding: Protic solvents like isopropanol or ethanol can participate in hydrogen bonding, which can influence the crystal lattice and potentially lead to the formation of solvates.

Supersaturation Control: The rate of addition of the HCl solution and the temperature of the crystallization mixture are critical parameters for controlling the level of supersaturation. Slow addition and controlled cooling generally favor the growth of larger, more ordered crystals, whereas rapid precipitation can lead to amorphous material or small, poorly-defined crystals.

The interplay between the solute and the solvent during crystallization dictates the thermodynamic and kinetic outcomes of the process, making solvent screening an essential part of process development. nih.govacs.org

Optimization and Process Amplification in this compound Synthesis

The industrial production of this compound necessitates a focus on both the optimization of reaction parameters and the ability to scale up the synthesis from laboratory to production levels. Key challenges in this endeavor include managing the reactivity of the strained oxetane ring and ensuring high selectivity to minimize the formation of byproducts. nih.gov

Reaction Condition Tuning for Enhanced Yield and Selectivity

A primary route for the synthesis of N-Ethyloxetan-3-amine involves the reductive amination of oxetan-3-one with ethylamine. The efficiency of this transformation is highly dependent on the careful tuning of various reaction parameters.

Catalyst Selection and Loading: The choice of catalyst is paramount in the hydrogenation of the intermediate imine formed from oxetan-3-one and ethylamine. Noble metal catalysts, such as those based on palladium (Pd) or platinum (Pt), are often employed. The catalytic activity can be significantly influenced by the support material and the presence of promoters. For instance, in the broader context of amine synthesis, the use of specific catalyst promoters like lithium hydroxide has been shown to increase the rate of hydrogenation of aromatic amines. google.com While direct data for this compound is limited, analogous studies on chiral amine synthesis highlight the use of iridium and rhodium complexes for achieving high enantioselectivity, a principle that can be applied to optimize for specific isomers if required. nih.gov

Solvent and pH: The solvent system plays a crucial role in solubilizing reactants and influencing the reaction equilibrium. For reductive aminations, alcoholic solvents like methanol or ethanol are common. The pH of the reaction medium must be carefully controlled, as the formation of the imine intermediate is typically favored under mildly acidic conditions, while the subsequent reduction step may proceed more efficiently under different pH environments.

Temperature and Pressure: These parameters are critical for controlling the reaction rate and selectivity. While higher temperatures and pressures can accelerate the reaction, they can also lead to the formation of undesired byproducts or even decomposition of the strained oxetane ring. Optimization studies, therefore, aim to identify the ideal balance that maximizes the yield of the desired product in the shortest possible time. For related amine syntheses, temperatures can range from ambient to over 100°C, with hydrogen pressures varying significantly based on the catalyst and reactor setup. nih.gov

Reactant Ratio: The molar ratio of oxetan-3-one to ethylamine is another key variable. Using an excess of the amine can drive the reaction towards the product but can also lead to challenges in purification and increase costs. Therefore, optimizing this ratio is essential for an efficient and economical process.

Below is a hypothetical data table illustrating the potential impact of various reaction conditions on the yield of N-Ethyloxetan-3-amine.

CatalystSolventTemperature (°C)Pressure (bar)Yield (%)
10% Pd/CMethanol25175
10% Pd/CMethanol50585
5% Pt/CEthanol25178
5% Pt/CEthanol50588
Raney NiEthanol701082

This table is illustrative and based on general principles of reductive amination. Specific data for this compound is not publicly available.

Streamlining Synthetic Routes for Scalability

For the large-scale production of this compound, streamlining the synthetic route is as important as optimizing individual reaction steps. This involves minimizing the number of synthetic steps, choosing cost-effective and readily available starting materials, and designing efficient purification methods.

A common strategy for synthesizing 3-aminooxetanes involves the use of oxetan-3-one as a key intermediate. nih.gov The synthesis of oxetan-3-one itself has been a subject of optimization to ensure a reliable supply for subsequent steps. Once oxetan-3-one is obtained, the reductive amination with ethylamine offers a direct route to the desired product.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent, followed by crystallization to yield the final product in a pure and stable form. The choice of solvent for this step is critical to ensure high recovery and purity.

Recent advancements in synthetic methodology, such as the development of modular, strain-release-driven approaches, offer promising avenues for the robust and scalable synthesis of various amino-oxetanes. enamine.netresearchgate.net These methods leverage the inherent reactivity of the oxetane ring to facilitate the construction of complex molecules in a more efficient manner. While not yet specifically detailed for this compound, these innovative strategies could be adapted to further streamline its production.

The table below outlines a comparison of a hypothetical traditional route versus a potentially streamlined route for the synthesis of this compound.

FeatureTraditional RouteStreamlined Route
Number of Steps Multiple steps to synthesize oxetan-3-one, followed by reductive amination and salt formation.Optimized synthesis of oxetan-3-one, one-pot reductive amination and salt formation.
Starting Materials Potentially more complex and expensive precursors for the oxetane ring.Readily available and cost-effective starting materials.
Purification Multiple chromatographic purifications may be required.Crystallization-based purification, minimizing the need for chromatography.
Overall Yield ModerateHigh
Scalability Challenges in handling multiple steps and intermediates at a large scale.More amenable to continuous flow processes and large-batch production.

This table is a conceptual representation of process streamlining and does not reflect publicly available, specific process data for this compound.

Mechanistic Investigations of N Ethyloxetan 3 Amine Hydrochloride Reactivity

Ring Strain and its Influence on Oxetane (B1205548) Reactivity in N-Ethyloxetan-3-amine Hydrochloride

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry of 109.5°. This inherent strain energy, estimated to be around 106 kJ/mol, is a primary driver of the oxetane moiety's reactivity in this compound. beilstein-journals.orgnih.gov While less strained than the three-membered oxirane (epoxide) ring, the oxetane ring is substantially more reactive than its five-membered analogue, tetrahydrofuran (B95107) (THF), which has a much lower ring strain of approximately 25 kJ/mol. beilstein-journals.orgbeilstein-journals.org

The bond angles within the oxetane ring are compressed, with a C-O-C angle of about 90.2° and a C-C-C angle of roughly 84.8°. acs.org This angular distortion leads to increased p-character in the endocyclic bonds and exposes the lone pairs of the oxygen atom, making it a potent hydrogen-bond acceptor and Lewis base. acs.org The introduction of substituents on the oxetane ring, such as the N-ethylamino group at the 3-position in the title compound, can further influence the ring's conformation, which is typically slightly puckered. acs.org This puckering can affect the accessibility of the ring atoms to approaching reagents.

The high ring strain provides a thermodynamic driving force for reactions that lead to the opening of the four-membered ring, as this relieves the steric and angular strain. Consequently, the oxetane moiety in this compound is susceptible to attack by a variety of reagents, particularly under conditions that promote ring cleavage.

Nucleophilic Ring-Opening Reactions of the Oxetane Moiety

The most characteristic reaction of the oxetane ring in this compound is its opening by nucleophiles. This process is highly dependent on the reaction conditions, particularly the presence of acid or heat, and the nature of the nucleophile. The regioselectivity of the ring-opening is governed by a combination of steric and electronic factors. magtech.com.cn

Acid-Catalyzed Ring Opening Pathways

In the presence of an acid, the reactivity of the oxetane ring is significantly enhanced. For this compound, the acidic proton from the hydrochloride salt can itself act as a catalyst. The reaction is initiated by the protonation of the oxetane oxygen atom, which forms a highly reactive oxonium ion. This protonation makes the ring much more susceptible to nucleophilic attack.

The subsequent nucleophilic attack can proceed via two main pathways, resembling SN1 and SN2 mechanisms.

SN2-like Pathway: With strong nucleophiles, the reaction typically follows an SN2-like mechanism where the nucleophile attacks one of the carbon atoms adjacent to the oxonium ion, leading to inversion of stereochemistry at the attacked carbon. In the case of this compound, steric hindrance from the substituent at the 3-position would direct the attack of a strong nucleophile to the less substituted C2 or C4 positions. magtech.com.cn

SN1-like Pathway: With weaker nucleophiles and under strongly acidic conditions, the reaction can proceed through a pathway with more SN1 character. The protonated oxetane may form a species with significant carbocationic character at the more substituted carbon atom that can be stabilized by the oxygen atom. However, for a 3-substituted oxetane, the primary carbocations that would be formed at C2 and C4 are highly unstable. Therefore, a purely SN1 mechanism is less likely. More commonly, a continuum between SN1 and SN2 mechanisms is observed, where the transition state has some carbocationic character.

The regioselectivity of acid-catalyzed ring-opening is often controlled by electronic effects. The nucleophile tends to attack the carbon atom that can best stabilize a partial positive charge. magtech.com.cn For unsymmetrically substituted oxetanes, this is typically the more substituted carbon atom. However, in N-Ethyloxetan-3-amine, the substitution is at the 3-position, making both C2 and C4 sterically and electronically similar.

The following table summarizes representative acid-catalyzed ring-opening reactions of substituted oxetanes with various nucleophiles.

Oxetane SubstrateCatalyst/NucleophileProduct(s)Observations
3-PhenyloxetaneBF3·OEt2 / PhLi1,3-diphenylpropan-1-olEnantioselective opening with low ee (15-47%) using a chiral ligand. acs.org
3-Substituted OxetanesChiral Phosphoric Acid / 2-MercaptobenzothiazolesChiral 1,3-hydroxy-thioethersHigh enantioselectivity (71-99% ee) and yields. acs.org
3,3-Disubstituted OxetanesCo-salen complex / Intramolecular alcoholFused tetrahydrofuransIntramolecular enantioselective ring-opening. acs.org

Thermal-Induced Ring Opening Mechanisms

The thermal stability of the oxetane ring means that high temperatures are generally required to induce ring-opening in the absence of a catalyst. The thermal decomposition of oxetanes can proceed through various pathways, often leading to a mixture of products. Pyrolysis of an oxetane-anthracene adduct at temperatures of 330–350 °C has been shown to yield a mixture of products, including 2-methyleneoxetane. acs.org

For a molecule like this compound, thermal decomposition could potentially proceed via a retro-[2+2] cycloaddition (also known as cycloreversion), leading to the formation of formaldehyde (B43269) and an ethylamino-substituted alkene. However, the presence of the amino group and the hydrochloride salt could lead to more complex decomposition pathways, including elimination and fragmentation reactions. The thermal decomposition of energetic materials containing oxetane rings, such as 3,3'-bis-azidomethyl-oxetane (BAMO), has been studied and shows complex decomposition patterns. aiaa.org

Stereochemical Outcomes of Ring-Opening Processes

The stereochemistry of nucleophilic ring-opening reactions of oxetanes is a crucial aspect of their reactivity, particularly when chiral centers are involved. As is characteristic of SN2 reactions, the nucleophilic attack on a carbon atom of the oxetane ring generally proceeds with inversion of configuration at the center of attack. acs.org

For a prochiral 3-substituted oxetane, such as the free base of N-Ethyloxetan-3-amine, nucleophilic attack at one of the enantiotopic C2 or C4 positions can lead to the formation of a new chiral center. The stereochemical outcome can be controlled through the use of chiral catalysts, enabling enantioselective ring-opening reactions. For instance, the use of chiral phosphoric acids as catalysts in the reaction of 3-substituted oxetanes with sulfur nucleophiles has been shown to afford products with high enantiomeric excess. acs.org

Intramolecular ring-opening reactions also proceed with defined stereochemical outcomes. For example, the intramolecular cyclization of a 1,3-diol to form an oxetane, a reaction that is mechanistically the reverse of a ring-opening, has been shown to proceed with complete inversion of stereochemistry at the carbon atom forming the C-O bond. acs.org This provides strong evidence for the SN2 character of these reactions.

Ring Expansion and Rearrangement Reactions of the Oxetane Core

Under certain conditions, the oxetane ring in this compound can undergo ring expansion or rearrangement reactions, leading to the formation of larger heterocyclic systems. These reactions are often mediated by Lewis acids or proceed through reactive intermediates.

One potential transformation is the ring expansion to a five-membered tetrahydrofuran derivative. For example, under harsh conditions with an excess of a sulfur ylide, oxetanes have been shown to undergo ring expansion to tetrahydrofurans. beilstein-journals.org

More relevant to the structure of this compound are ring expansions involving the amino substituent. It has been reported that oxetanamines can undergo ring expansion to form morpholines and fused morpholine (B109124) structures. acs.org Furthermore, 4,5-spirocycles derived from 3-oxetanone (B52913) can undergo a Lewis acid-mediated cascade reaction with amino compounds to form saturated nitrogen heterocycles. researchgate.net These examples suggest that the N-Ethyloxetan-3-amine core could be a precursor to various larger nitrogen-containing heterocycles.

The following table presents examples of ring expansion reactions of oxetane derivatives.

Oxetane SubstrateReagents/ConditionsProductReaction Type
OxetaneSulfur Ylide (excess), 120-130 °CTetrahydrofuranRing Expansion beilstein-journals.org
OxetanaminesGold-catalystMorpholines / Fused MorpholinesRing Expansion acs.org
3-Oxetanone-derived spirocyclesLewis Acid / Amino compoundsSaturated Nitrogen HeterocyclesCascade Reaction/Rearrangement researchgate.net

Reactivity of the Secondary Amine Functionality in this compound

The secondary amine in this compound exists as a protonated ammonium (B1175870) salt. In this form, the lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering the amine non-nucleophilic. Therefore, for the amine to participate in reactions typical of secondary amines, it must first be deprotonated by treatment with a base.

Once converted to its free base form, N-Ethyloxetan-3-amine, the secondary amine exhibits its characteristic nucleophilicity. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or acid anhydrides to form the corresponding amide.

Alkylation: Reaction with alkyl halides to yield a tertiary amine. Further alkylation can lead to the formation of a quaternary ammonium salt. These alkylation reactions can sometimes be difficult to control and may result in mixtures of products.

Reaction with Aldehydes and Ketones: Formation of an enamine or, under reductive amination conditions, a tertiary amine.

The basicity of the amine is also a key aspect of its reactivity. The presence of the oxetane ring has been shown to lower the pKa of proximal amines, making them less basic than their acyclic or other cycloalkyl analogues. utexas.edu This is an important consideration in designing reactions involving the amine functionality.

It is important to note that under certain conditions, particularly those involving strong bases or high temperatures, there can be a competition between reactions at the amine center and reactions involving the oxetane ring.

Substitution Reactions at the Amine Nitrogen

As a secondary amine, N-Ethyloxetan-3-amine is capable of undergoing various substitution reactions at the nitrogen atom upon deprotonation. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Acylation: The free amine of N-Ethyloxetan-3-amine can react with acylating agents such as acid chlorides or anhydrides to form the corresponding N,N-disubstituted amides. orgoreview.comyoutube.com This reaction proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. orgoreview.com The subsequent collapse of the tetrahedral intermediate and expulsion of the leaving group (e.g., chloride) yields the amide. To facilitate this reaction, a base like pyridine (B92270) or triethylamine (B128534) is often used to neutralize the hydrogen chloride that is formed, driving the reaction to completion. orgoreview.comyoutube.com The resulting amide is generally less nucleophilic and basic due to the resonance delocalization of the nitrogen lone pair over the carbonyl group. orgoreview.com

Alkylation: N-Ethyloxetan-3-amine can be further alkylated to form tertiary amines. jst.go.jpresearchgate.net This reaction typically involves the treatment of the amine with an alkyl halide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.ca However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation to form a quaternary ammonium salt, as the product tertiary amine is often more nucleophilic than the starting secondary amine. masterorganicchemistry.comwikipedia.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary. acs.orglibretexts.org

Table 1: Representative Substitution Reactions of Secondary Amines

Reaction Type Reagent Product Type General Conditions Reference
Acylation Acid Chloride (R-COCl) N,N-disubstituted Amide Base (e.g., Pyridine, NaOH) orgoreview.com
Alkylation Alkyl Halide (R-X) Tertiary Amine Can lead to overalkylation ucalgary.cawikipedia.org
Reductive Amination Aldehyde/Ketone, Reducing Agent Tertiary Amine Mild and selective organic-chemistry.orgstackexchange.com

Oxidation and Reduction Transformations of the Amine

The amine functionality of N-Ethyloxetan-3-amine can undergo both oxidation and reduction, leading to a variety of functional group transformations.

Oxidation: Secondary amines can be oxidized to a range of products depending on the oxidant and reaction conditions. A common oxidation reaction for secondary amines is the formation of nitroxides (nitroxyl free radicals). This can be achieved using reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. tandfonline.comacs.org Other oxidizing agents that have been employed for this transformation include m-chloroperbenzoic acid (m-CPBA). tandfonline.com The oxidation to nitrones is also a well-established transformation for secondary amines, which can be accomplished using hydrogen peroxide in the presence of catalysts like selenium dioxide or methyltrioxorhenium (MTO). nih.govacs.org More recently, metal-free oxidation methods using Oxone have also been developed. nih.gov

Reduction (Reductive Amination): While the amine nitrogen itself is not typically reduced, N-Ethyloxetan-3-amine can participate in reductive amination reactions with aldehydes or ketones to yield tertiary amines. organic-chemistry.orgrsc.org In this two-step, one-pot process, the secondary amine first reacts with the carbonyl compound to form an enamine or an iminium ion intermediate. chemistrysteps.com This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, to furnish the corresponding tertiary amine. stackexchange.com This method is often preferred over direct alkylation for the synthesis of tertiary amines as it avoids the issue of overalkylation. stackexchange.com

Table 2: Oxidation and Reductive Amination of Secondary Amines

Transformation Reagent(s) Product Type Key Features Reference
Oxidation to Nitroxide H₂O₂/Sodium Tungstate Nitroxide Forms a stable radical tandfonline.com
Oxidation to Nitrone H₂O₂/Catalyst (e.g., SeO₂, MTO) Nitrone Useful synthetic intermediate nih.govacs.org
Reductive Amination Aldehyde/Ketone + Reducing Agent Tertiary Amine High selectivity, avoids overalkylation organic-chemistry.orgstackexchange.com

Intermolecular and Intramolecular Interactions Governing Reaction Profiles

The reaction profiles of this compound are significantly influenced by a combination of intermolecular and intramolecular forces.

Intermolecular Interactions: In its hydrochloride salt form, the primary intermolecular interaction is the strong ionic bond between the ethyl-oxetan-3-ammonium cation and the chloride anion. Additionally, the N-H group of the ammonium cation can act as a hydrogen bond donor, forming hydrogen bonds with the chloride anion or other solvent molecules. cdnsciencepub.com In the free amine form, N-Ethyloxetan-3-amine can participate in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the nitrogen lone pair and the oxygen of the oxetane ring acting as hydrogen bond acceptors. youtube.combyjus.com The ability of the oxetane oxygen to act as a hydrogen bond acceptor is a notable feature, and it is considered a better hydrogen bond acceptor than other cyclic ethers. nih.govacs.org These hydrogen bonding interactions play a crucial role in the solvation of the molecule and can influence its reactivity by modulating the availability of the amine's lone pair.

Intramolecular Interactions: The structure of this compound is influenced by intramolecular forces. The four-membered oxetane ring is puckered, not planar, to alleviate some of the ring strain. illinois.edu The substitution pattern on the ring can affect the degree of puckering. The electronegative oxygen atom in the oxetane ring exerts an inductive electron-withdrawing effect, which can decrease the basicity of the amine. nih.gov This effect can influence the pKa of the amine and its nucleophilicity in chemical reactions. Furthermore, the stability of the oxetane ring itself is a key consideration. While generally stable, the ring can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles. acs.orgmagtech.com.cn The stability of the oxetane ring is often dependent on its substitution pattern, with 3,3-disubstituted oxetanes being more stable due to steric hindrance that blocks the pathway for nucleophilic attack. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Ethyloxetan 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the structure of a molecule by identifying the number of different types of protons, their relative numbers, and their neighboring protons. For N-Ethyloxetan-3-amine hydrochloride, the spectrum is anticipated to display distinct signals corresponding to the protons of the ethyl group and the oxetane (B1205548) ring.

The ethyl group would be characterized by a triplet for the methyl (CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons, due to coupling with the methyl protons. The protons on the oxetane ring are expected to show more complex splitting patterns due to their diastereotopic nature and coupling with each other and the proton on the nitrogen. The proton on the nitrogen-bearing carbon (CH-N) would likely appear as a multiplet. The presence of the hydrochloride salt would result in a broad, exchangeable signal for the ammonium (B1175870) proton (N⁺H₂). The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, with protons closer to these heteroatoms appearing at a higher chemical shift (downfield).

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
CH₃ (ethyl)~1.3Triplet (t)~7.2
CH₂ (ethyl)~3.1Quartet (q)~7.2
CH₂ (oxetane, C2/C4)~4.7-4.9Multiplet (m)-
CH (oxetane, C3)~4.0Multiplet (m)-
N⁺H₂Broad singlet--

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The spectrum would show signals for the two carbons of the ethyl group and the three carbons of the oxetane ring. The carbons of the oxetane ring, being attached to or near the electronegative oxygen and nitrogen atoms, would resonate at higher chemical shifts compared to the ethyl group carbons. The carbon atom bonded to the nitrogen (C3) and the carbons bonded to the oxygen (C2 and C4) would be the most downfield-shifted.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
CH₃ (ethyl)~11
CH₂ (ethyl)~45
CH (oxetane, C3)~60
CH₂ (oxetane, C2/C4)~75

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and among the protons of the oxetane ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the definitive assignment of each carbon signal based on the chemical shift of the attached proton. For example, the carbon signal around 75 ppm would show a correlation with the proton signals between 4.7 and 4.9 ppm, confirming them as the oxetane C2/C4 carbons and their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu HMBC is crucial for piecing together the molecular fragments. For instance, it would show a correlation between the methylene protons of the ethyl group and the C3 carbon of the oxetane ring, confirming the attachment of the ethyl group to the nitrogen atom, which is in turn bonded to the C3 position of the oxetane.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, the expected molecular formula of the protonated molecule (the free base) is C₆H₁₄NO⁺. HRMS would be used to confirm this by measuring the exact mass and comparing it to the theoretical value.

Predicted HRMS Data for N-Ethyloxetan-3-amine

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₆H₁₄NO⁺116.1070

The molecular weight of the hydrochloride salt is 137.61 g/mol. cymitquimica.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov In the context of synthesizing this compound, LC-MS is an invaluable tool for reaction monitoring. nih.gov

By taking small aliquots from the reaction mixture at different time points, LC-MS can be used to track the consumption of starting materials (e.g., oxetan-3-one and ethylamine) and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents to maximize the yield and purity of the final product. The mass spectrometer can selectively monitor the mass-to-charge ratios corresponding to the starting materials and the product, providing a real-time assessment of the reaction's progress.

Infrared (IR) Spectroscopy for Functional Group Identification in Amine Salts

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. In the case of this compound, the IR spectrum provides definitive evidence of salt formation and confirms the integrity of the core oxetane structure.

The protonation of the secondary amine group (R₂NH) to form a secondary ammonium ion (R₂NH₂⁺) results in the appearance of new, characteristic absorption bands that are absent in the spectrum of the free base. cdnsciencepub.com The most significant of these is the N-H⁺ stretching vibration. This appears as a very broad and strong series of bands typically between 2400 cm⁻¹ and 2800 cm⁻¹. cdnsciencepub.comspectroscopyonline.com This broadness is a hallmark of the ammonium salt and is due to the strong hydrogen bonding interactions within the crystal lattice.

Another key diagnostic peak for secondary amine salts is the NH₂⁺ deformation, or bending, vibration. cdnsciencepub.comresearchgate.net This absorption is typically found in the 1620 to 1560 cm⁻¹ region and is considered characteristic of the secondary amine salt functional group. cdnsciencepub.com

In addition to the bands confirming the amine salt, the spectrum for this compound would also display absorptions characteristic of the rest of the molecule. These include C-H stretching vibrations from the ethyl and oxetane groups, typically in the 2850-2950 cm⁻¹ range, which may overlap with the broad ammonium band. ucla.edu Crucially, the presence of the oxetane ring is confirmed by its characteristic C-O-C (ether) stretching vibrations. High-resolution studies on oxetane itself show these bands appear around 1008-1033 cm⁻¹. umanitoba.ca

The table below summarizes the expected characteristic IR absorptions for this compound.

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
Secondary Ammonium (R₂NH₂⁺)N-H⁺ Stretch2400 - 2800Strong, Broad
Secondary Ammonium (R₂NH₂⁺)N-H⁺ Bend1620 - 1560Medium
Alkyl C-HC-H Stretch2850 - 2950Medium to Strong
Oxetane RingC-O-C Stretch~950 - 1050Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While IR spectroscopy identifies functional groups, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. It allows for the precise determination of bond lengths, bond angles, and torsional angles, thereby elucidating the absolute conformation of the molecule and its arrangement within the crystal lattice. Although a public crystal structure for this compound is not available, its crystallographic features can be inferred from studies on analogous amine hydrochlorides and oxetane derivatives. researchgate.netnih.govgla.ac.ukacs.org

The crystal packing of amine hydrochloride salts is dominated by strong electrostatic and hydrogen-bonding interactions. gla.ac.uk In a crystal of this compound, the protonated secondary amine (the N-Ethyloxetan-3-ammonium cation) would act as a hydrogen bond donor, while the chloride anion (Cl⁻) serves as a hydrogen bond acceptor. researchgate.netnih.gov

X-ray crystallography reveals the precise internal geometry of the molecule. The four-membered oxetane ring is not planar; it adopts a puckered conformation to alleviate the inherent ring strain and torsional strain from eclipsing interactions. acs.org Crystallographic investigations of various oxetane derivatives show a puckering angle that can vary but is often significant (e.g., 16° in one insecticide derivative). acs.org

The bond angles within the ring are constrained by its four-membered nature, leading to values that deviate significantly from ideal tetrahedral or trigonal planar geometries. Analysis of related oxetane structures provides expected values for these parameters in this compound. acs.org The torsional angles define the exact puckered conformation of the ring and would be influenced by the steric demands of the ethyl and amine substituents at the C3 position, as well as the intermolecular forces within the crystal.

The table below presents typical bond angles for an oxetane ring based on crystallographic data from related compounds.

BondTypical Angle (°)Source
C-O-C~90.2 acs.org
C-C-O~92.0 acs.org
C-C-C~84.8 acs.org

Computational Chemistry and Theoretical Studies of N Ethyloxetan 3 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Ethyloxetan-3-amine hydrochloride at the atomic level. These calculations can predict various characteristics, from the distribution of electrons to the molecule's stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com It offers a good balance between accuracy and computational cost, making it a popular choice for studying molecules of the size and complexity of this compound. nih.gov DFT calculations can be employed to optimize the molecule's geometry, determining the most stable arrangement of its atoms in the ground state.

Theoretical studies on similar amine hydrochloride salts have utilized DFT calculations to understand the forces governing their structure and stability. gla.ac.ukgla.ac.uk For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key geometric parameters. These calculations would reveal the puckered nature of the oxetane (B1205548) ring and the ionic interaction between the protonated amine and the chloride ion. rsc.orgacs.org

Table 1: Representative Ground State Properties of this compound Calculated using DFT

PropertyCalculated ValueUnit
Total Energy-554.23Hartrees
Dipole Moment12.5Debye
HOMO Energy-8.2eV
LUMO Energy2.1eV
HOMO-LUMO Gap10.3eV

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar small organic molecules. Actual values would require specific calculations for this compound.

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. biointerfaceresearch.com

For this compound, the HOMO is expected to be localized primarily on the chloride ion and the nitrogen atom of the amine, while the LUMO is likely distributed over the oxetane ring, particularly the anti-bonding orbitals associated with the C-O bonds. The significant energy gap suggests a relatively stable molecule.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic charge distribution, revealing the nature of the ionic bond between the ethylammonium (B1618946) cation and the chloride anion and the polar covalent bonds within the oxetane ring. The electronegative oxygen atom in the oxetane ring has a significant electron-withdrawing inductive effect. nih.gov

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

The oxetane ring is strained and susceptible to ring-opening reactions under certain conditions. magtech.com.cn Computational studies on oxetane and its derivatives have shown that these reactions can be initiated by nucleophilic or electrophilic attack. magtech.com.cnrsc.org For this compound, the protonated amine group can influence the reactivity of the oxetane ring.

DFT calculations can be used to model the potential energy surface for the ring-opening of the oxetane moiety. This involves locating the transition state structure for the reaction and calculating the activation energy barrier. For instance, in an acid-catalyzed ring-opening, the oxygen of the oxetane would be protonated, followed by nucleophilic attack. However, in the case of the hydrochloride salt, the amine is already protonated. Ring-opening would likely proceed via an external nucleophile attacking one of the carbon atoms adjacent to the oxygen. The regioselectivity of this attack, whether at the C2 or C4 position, can also be predicted by comparing the activation energies for the two possible pathways. magtech.com.cn

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Ring-Opening Reaction of the N-Ethyloxetan-3-amine Cation

Reaction StepΔE‡ (Activation Energy)Unit
Nucleophilic attack at C225kcal/mol
Nucleophilic attack at C428kcal/mol

Note: These values are hypothetical and serve to illustrate the type of data obtained from transition state calculations. The actual values would depend on the specific nucleophile and reaction conditions.

The solvent can have a significant impact on the energetics of a reaction, particularly for charged species like this compound. nih.gov Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used in conjunction with DFT calculations to account for the effect of the solvent. biointerfaceresearch.comnih.govrsc.org

These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. For the ring-opening of this compound, a polar solvent would be expected to stabilize the charged transition state, thereby lowering the activation energy barrier compared to the gas phase. Computational studies on the polymerization of oxetane have shown that solvent effects can be significant. rsc.org

Conformational Analysis and Stereochemical Predictions

This compound possesses conformational flexibility due to the ethyl group and the puckered oxetane ring. Understanding the preferred conformations is important as they can influence the molecule's physical and chemical properties.

Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. This typically involves rotating the single bonds and calculating the energy of each resulting conformation. The oxetane ring itself exists in a puckered conformation to relieve ring strain, and the introduction of the N-ethylamino group at the 3-position can influence the degree of puckering. acs.org The orientation of the ethyl group relative to the oxetane ring will also give rise to different conformers.

The relative energies of the different conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution. This information can be valuable for predicting the outcome of stereoselective reactions involving the chiral center at the 3-position of the oxetane ring.

Computational Design of Novel Oxetane-Amine Derivatives

The computational design of new molecules based on the this compound scaffold leverages a variety of in silico techniques to explore chemical space and identify derivatives with desired functionalities. These methods are crucial in modern drug discovery and materials science for accelerating the development of new chemical entities. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For the design of novel oxetane-amine derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of oxetane-amine derivatives with known activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each molecule using quantum chemical methods. chemrxiv.org

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a predictive model that correlates the descriptors with the observed activity. chemrxiv.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A 3D-QSAR study, such as one using the atomic property field method, could provide further insights into the three-dimensional structural requirements for activity, guiding the design of more potent compounds. nih.gov

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of designing novel oxetane-amine derivatives, docking studies are invaluable for understanding how these molecules might interact with a biological target, such as an enzyme or receptor. The process involves:

Target Preparation: A high-resolution 3D structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy, is prepared.

Ligand Preparation: The 3D structures of the N-Ethyloxetan-3-amine derivatives are generated and optimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the target's binding site, scoring each pose based on a scoring function that estimates the binding affinity.

The results of molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. researchgate.net This information can then be used to design new derivatives with improved binding affinity and selectivity. For instance, docking studies on similar heterocyclic compounds have successfully guided the design of potent inhibitors for various enzymes. nih.govrasayanjournal.co.in

Illustrative Data from Molecular Docking Studies of Heterocyclic Amine Derivatives

DerivativeTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
Oxetane Derivative ACyclooxygenase-2-9.8Arg120, Tyr355, Ser530
Azetidine Derivative BHIV-1 Reverse Transcriptase-8.5Lys101, Tyr181, Tyr188
Pyrrolidine Derivative CNAAA Inhibitor-10.2Cys253, Ser257, Ile279

This table is illustrative and based on typical data from molecular docking studies of various heterocyclic amine derivatives against different biological targets.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on a set of active molecules or from the ligand-receptor complex obtained from docking. This model serves as a 3D query to screen virtual libraries for new compounds that possess the required pharmacophoric features, thus identifying novel scaffolds or derivatives with the potential for similar biological activity.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. biointerfaceresearch.com These predictions can aid in the interpretation of experimental spectra and provide insights into the electronic structure and vibrational modes of the molecule.

NMR Spectroscopy

The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the chemical shifts (δ) and spin-spin coupling constants (J) of the nuclei in the molecule. The process typically includes:

Geometry Optimization: The 3D structure of this compound is optimized using a suitable DFT functional and basis set.

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted NMR spectra is highly dependent on the chosen computational method and the inclusion of solvent effects. nih.gov For simple amines like ethylamine (B1201723) and N-methylethanamine, the predicted splitting patterns based on the n+1 rule generally align well with experimental high-resolution spectra. docbrown.infodocbrown.info

Illustrative Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Splitting Pattern
-CH₂- (ethyl, adjacent to N)3.1 - 3.4Quartet
-CH₃ (ethyl)1.2 - 1.5Triplet
-CH₂- (oxetane, adjacent to N)4.8 - 5.1Multiplet
-CH₂- (oxetane, adjacent to O)4.5 - 4.8Multiplet
N-H₂⁺8.5 - 9.5Broad Singlet

This table is illustrative and presents a hypothetical prediction based on the analysis of similar amine compounds and the known effects of protonation and adjacent electronegative atoms on chemical shifts. Actual values would require specific DFT calculations.

Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. This is achieved by:

Frequency Calculation: After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration.

Intensity Calculation: The intensities of the IR bands are calculated from the derivatives of the dipole moment with respect to the normal coordinates.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the incompleteness of the basis set. Therefore, a scaling factor is typically applied to the calculated frequencies to improve the agreement with experimental data. nih.gov These calculations can help in assigning the vibrational modes observed in an experimental IR spectrum.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). biointerfaceresearch.com This method calculates the excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) can help in understanding the electronic structure and identifying the types of electronic transitions (e.g., n→π, π→π) occurring in the molecule.

N Ethyloxetan 3 Amine Hydrochloride As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Organic Compounds

N-Ethyloxetan-3-amine hydrochloride serves as a valuable precursor for a wide array of organic compounds, primarily driven by the reactivity of its secondary amine and the unique properties imparted by the oxetane (B1205548) ring. The amine functionality provides a convenient handle for various transformations, including acylation, alkylation, reductive amination, and arylation reactions. These reactions allow for the straightforward introduction of the N-ethyloxetanyl moiety into a diverse set of molecular frameworks.

In medicinal chemistry, the oxetane ring is often utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups. nih.gov This substitution can lead to significant improvements in the physicochemical properties of drug candidates, such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, without a substantial increase in molecular weight. The sp³-rich nature of the oxetane imparts a desirable three-dimensionality to molecules, which can improve target selectivity and reduce the attrition rates of clinical candidates. The incorporation of the N-ethyloxetan-3-amine core has been a key strategy in the late-stage functionalization of lead compounds to optimize their pharmacokinetic profiles. nih.gov

Role in Complex Molecule and Natural Product Total Synthesis

The oxetane ring is a key structural feature in several biologically active natural products, and its synthesis and incorporation into complex molecules are of significant interest to synthetic chemists. eurjchem.comresearchgate.net While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the literature, the general utility of 3-aminooxetanes as building blocks suggests their potential in this area. researchgate.net The strained nature of the oxetane ring can be harnessed to drive certain chemical transformations, and its presence can confer unique conformational constraints on a molecule.

The synthesis of complex molecules often relies on the use of versatile building blocks that can be readily functionalized. eurjchem.comresearchgate.net this compound, with its reactive amine and stable heterocyclic core, fits this description well. It can be envisaged as a key fragment in the convergent synthesis of complex targets, where the oxetane moiety is introduced at a strategic point in the synthetic sequence. The development of new synthetic methods for the preparation of functionalized oxetanes continues to expand the toolkit available to synthetic chemists, paving the way for the future incorporation of building blocks like this compound into the total synthesis of complex natural products. eurjchem.com

Integration into Polymer Chemistry and Material Science

The unique structural features of this compound make it an intriguing monomer for the development of novel polymers with tailored properties. The presence of both a polymerizable oxetane ring and a functional amine group allows for its integration into various polymer architectures.

Monomer for Polymerization Reactions

This compound can potentially undergo polymerization through the cationic ring-opening polymerization (CROP) of the oxetane ring. CROP is a common method for the synthesis of polyethers from cyclic ether monomers. While specific studies on the polymerization of this compound are limited, research on analogous oxetane monomers provides valuable insights. For instance, the cationic polymerization of 3-ethyl-3-hydroxymethyloxetane has been demonstrated to yield hyperbranched polyethers. mdpi.com Similarly, 3-ethyl-3-methacryloyloxymethyloxetane has been shown to undergo both radical polymerization of the methacrylate (B99206) group and cationic polymerization of the oxetane ring. researchgate.net

The amine functionality in this compound could also participate in or influence polymerization reactions. For example, tertiary amine methacrylates are known to be effective monomers in radical copolymerization. rsc.org The secondary amine in N-ethyloxetan-3-amine could be involved in step-growth polymerization processes, such as the formation of polyamides or polyureas, by reacting with appropriate comonomers.

Influence on Polymer Mechanical and Thermal Properties

The incorporation of N-ethyloxetan-3-amine units into a polymer backbone is expected to significantly influence the material's mechanical and thermal properties. The presence of the polar amine groups can lead to strong interchain hydrogen bonding, which would likely increase the polymer's glass transition temperature (Tg) and improve its mechanical strength. researchgate.net The rigid oxetane ring would also contribute to a higher Tg and enhanced thermal stability compared to analogous polymers with more flexible aliphatic chains.

Studies on other amine-containing polymers have shown that the nature and density of the amine groups can have a profound effect on material properties. mdpi.com For polymers derived from N-ethyloxetan-3-amine, the basicity of the amine could be utilized to create pH-responsive materials that exhibit changes in solubility or swelling behavior in response to changes in pH. Furthermore, the crosslinking of polymer chains through the amine functionality could be employed to create robust thermosets with enhanced dimensional stability and chemical resistance. mdpi.com

Scaffold for Further Chemical Derivatization

This compound is an excellent scaffold for further chemical derivatization, enabling the synthesis of a wide range of new chemical entities. doi.org The secondary amine serves as a versatile functional handle for the attachment of various substituents. Standard organic transformations can be readily applied to modify this position.

Reaction TypeReagents and ConditionsProduct Type
Acylation Acyl chlorides, anhydrides, or carboxylic acids with coupling agentsAmides
Sulfonylation Sulfonyl chloridesSulfonamides
Reductive Amination Aldehydes or ketones with a reducing agent (e.g., NaBH(OAc)₃)Tertiary amines
N-Alkylation Alkyl halides or tosylatesTertiary amines
N-Arylation Aryl halides or boronic acids (e.g., Buchwald-Hartwig amination)Tertiary aryl amines

The ability to easily generate a diverse set of derivatives from a common core structure is highly valuable in drug discovery and materials science. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.

Design of Libraries Based on the N-Ethyloxetan-3-amine Core

The amenability of this compound to a variety of chemical transformations makes it an ideal starting point for the design and synthesis of compound libraries. enamine.net By employing combinatorial chemistry or parallel synthesis techniques, a large number of analogs can be rapidly prepared from this core structure.

For example, a library of amides can be generated by reacting this compound with a diverse set of carboxylic acids. Similarly, a library of tertiary amines can be synthesized through reductive amination with a collection of different aldehydes and ketones. The resulting libraries of compounds can then be screened for biological activity or for desired material properties. The use of a common core structure ensures that the library members share a similar three-dimensional shape, which can be advantageous in targeting specific biological macromolecules. The oxetane moiety provides a consistent structural element, while the variations at the amine position allow for the exploration of different chemical spaces.

Future Research Directions and Unexplored Chemical Space for N Ethyloxetan 3 Amine Hydrochloride

Development of Novel Catalytic Systems for Stereoselective Synthesis

The synthesis of enantiomerically pure N-Ethyloxetan-3-amine hydrochloride is a significant challenge, and a key area for future research is the development of novel catalytic systems for its stereoselective synthesis. While methods for the synthesis of chiral amines and oxetanes exist, a direct and efficient catalytic asymmetric synthesis of N-alkyloxetan-3-amines remains an area with substantial room for improvement. springernature.comchemrxiv.org

Future work in this area could focus on several promising approaches:

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to activate the oxetane (B1205548) ring or a suitable precursor could enable enantioselective nucleophilic substitution or ring-opening reactions. academicjournals.org The development of new chiral ligands for metals like indium or boron, which have shown promise in oxetane chemistry, could be a fruitful avenue. academicjournals.orgnih.gov

Organocatalysis: Chiral organocatalysts, such as prolinamide thioureas, have proven effective in the asymmetric synthesis of various chiral molecules. chemrxiv.org Investigating their application in the alkylation or amination of oxetane precursors could lead to metal-free and environmentally benign synthetic routes.

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and sustainable approach. The use of enzymes, such as hydrolases or transaminases, could be explored for the kinetic resolution of racemic N-Ethyloxetan-3-amine or the asymmetric synthesis from a prochiral substrate. chemrxiv.org

The table below summarizes potential catalytic strategies and the key research focus for each.

Catalytic StrategyKey Research FocusPotential Advantages
Chiral Lewis Acid CatalysisDevelopment of novel chiral ligands for metals like Indium and Boron.High efficiency and selectivity.
OrganocatalysisApplication of catalysts like chiral prolinamide thioureas.Metal-free, environmentally benign.
BiocatalysisUse of enzymes like hydrolases and transaminases for kinetic resolution or asymmetric synthesis.High selectivity, sustainable.

Investigation of Unconventional Reactivity Patterns

The strained four-membered ring of this compound suggests a rich and potentially unconventional reactivity profile that is yet to be fully explored. Moving beyond standard nucleophilic substitution and ring-opening reactions could reveal novel synthetic transformations. nih.govnih.gov

Future research should investigate:

[3+2] Annulation Reactions: 3-Aminooxetanes have been shown to act as versatile 1,3-amphoteric molecules in [3+2] annulation reactions, providing access to diverse heterocyclic scaffolds. nih.govrsc.orgnih.gov A systematic study of the cycloaddition reactions of this compound with various dipolarophiles could lead to the synthesis of novel and potentially bioactive compounds. nih.govrsc.orgresearchgate.net

Radical-Mediated Ring-Opening: While ionic ring-opening is common, radical-mediated pathways are less explored for oxetanes. nih.gov Investigating the reaction of this compound with radical initiators could lead to new methods for C-C bond formation and the synthesis of complex acyclic amines.

Transition Metal-Catalyzed Cross-Coupling Reactions: The development of methods for the direct C-H functionalization of the oxetane ring would be a significant advance. Nickel-catalyzed enantioselective C(sp³)–H alkylation of saturated heterocycles has been reported and could be a promising strategy. springernature.com

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and optimize reaction conditions for the synthesis and transformation of this compound, the use of advanced in situ spectroscopic techniques is crucial. Real-time monitoring can provide valuable kinetic and mechanistic data that is often missed with traditional offline analysis. psi.chmdpi.com

Future research efforts could employ:

In Situ FTIR and NMR Spectroscopy: Techniques like ReactIR™ and flow NMR can be used to monitor the concentration of reactants, intermediates, and products in real-time. researchgate.netresearchgate.net This would be particularly valuable for studying the kinetics of stereoselective catalytic reactions or for identifying transient intermediates in unconventional reactions.

Raman Spectroscopy: In situ Raman spectroscopy can be a powerful tool for studying reactions in solution and can provide complementary information to FTIR, especially for symmetric vibrations.

Combined Spectroscopic and Calorimetric Analysis: Coupling in situ spectroscopy with reaction calorimetry can provide a comprehensive understanding of the reaction thermodynamics and kinetics, leading to safer and more efficient processes.

Exploration of this compound in Flow Chemistry

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis and functionalization of this compound is a promising area for future research. nih.govpsi.ch

Key areas of exploration include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process. This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

Optimization of Reaction Conditions: High-throughput experimentation in flow reactors can be used to rapidly screen and optimize reaction parameters such as temperature, pressure, residence time, and catalyst loading. psi.ch

In-line Purification: Integrating in-line purification techniques, such as solid-phase extraction or liquid-liquid separation, into a flow process can streamline the synthesis and isolation of the final product.

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational modeling with experimental work can accelerate the discovery and development of new synthetic methods and provide deeper mechanistic insights. For this compound, a synergistic approach could be particularly beneficial.

Future research should focus on:

DFT Studies of Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and rationalize the stereochemical outcomes of catalytic reactions. This could guide the design of new and more effective chiral catalysts for the stereoselective synthesis of N-Ethyloxetan-3-amine.

Prediction of Reactivity: Computational methods can be used to predict the reactivity of this compound in various unconventional reactions, helping to prioritize experimental investigations.

Correlation of Spectroscopic Data: Computational modeling can aid in the interpretation of in situ spectroscopic data by predicting the vibrational frequencies and NMR chemical shifts of reactants, intermediates, and products.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of novel synthetic methodologies, a deeper understanding of its chemical properties, and the creation of new molecules with valuable applications.

Q & A

Q. What are the recommended synthetic routes for N-Ethyloxetan-3-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination of oxetan-3-one with ethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:
  • Amine Source : Use ethylamine in excess to drive the reaction to completion (analogous to cyclopropylpropan-1-amine synthesis in ).
  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN) stabilizes the imine intermediate for selective reduction .
  • Salt Formation : Purify the free amine via distillation or recrystallization before HCl gas bubbling in anhydrous ether to precipitate the hydrochloride salt .
    Optimization requires monitoring pH, temperature (typically 0–5°C during HCl addition), and solvent polarity to maximize yield and purity.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Employ a C18 column (e.g., Kromasil, 150 mm × 4.6 mm) with a mobile phase of 0.03 M phosphate buffer and methanol (70:30), UV detection at 207 nm for quantification .
  • NMR : Confirm the oxetane ring (δ 4.2–4.5 ppm for oxetane protons) and ethylamine substituents (δ 1.1–1.3 ppm for CH3, δ 2.6–3.0 ppm for N-CH2) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 134.1 (free amine) and [M-Cl]+ at m/z 134.1 + 35.5 (hydrochloride).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to hazardous waste containers .
  • Storage : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation (as recommended for similar hydrochlorides in ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:
  • pH Stability : Prepare buffered solutions (pH 1–10) and analyze degradation via HPLC at 25°C, 40°C, and 60°C over 30 days. Compare with reference standards .
  • Thermal Analysis : Use TGA/DSC to identify decomposition onset temperatures. For conflicting results, validate via Arrhenius modeling to extrapolate shelf-life .
    Note: Hydrochlorides often degrade via hydrolysis; acidic conditions (pH < 3) may stabilize the salt, while alkaline conditions promote amine liberation .

Q. What advanced coupling strategies leverage this compound in peptide or small-molecule conjugate synthesis?

  • Methodological Answer : The oxetane ring’s strain enhances reactivity in nucleophilic substitutions. Example protocol:
  • Activation : Use EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and NHS (N-hydroxysuccinimide) to form an active ester intermediate .
  • Conjugation : React the activated carboxyl group (e.g., from a peptide) with the amine under pH 7–8 (PBS buffer) at 4°C for 12 hours .
  • Purification : Remove unreacted reagents via size-exclusion chromatography or dialysis (MWCO 1 kDa).

Q. How can researchers differentiate between this compound and structural analogs (e.g., N-cyclopropyl derivatives) using spectroscopic and computational methods?

  • Methodological Answer :
  • Comparative NMR : Analyze 13C NMR for oxetane ring carbons (δ 70–80 ppm) vs. cyclopropane (δ 10–15 ppm) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict IR vibrational modes (e.g., C-O stretch at 980 cm⁻¹ for oxetane) .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles (e.g., oxetane C-O-C ~90°) .

Data Contradiction Analysis

Q. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be interpreted?

  • Methodological Answer :
  • Experimental Replication : Measure solubility in DMSO, water, and ethanol using gravimetric analysis (filter saturated solutions, dry, and weigh residues) .
  • Molecular Dynamics Simulations : Model solvent interactions using software like GROMACS; high solubility in water correlates with hydrogen-bonding capacity .
    Discrepancies may arise from impurities (e.g., residual ethylamine) or hydration state differences (anhydrous vs. monohydrate forms).

Method Optimization

Q. What strategies improve the yield of this compound in scaled-up syntheses?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance mixing and heat transfer for reductive amination steps, reducing side-product formation .
  • In Situ Monitoring : Use inline FTIR to track imine intermediate formation and adjust reagent stoichiometry dynamically .
  • Crystallization Control : Seed the hydrochloride solution with pure crystals to promote uniform nucleation and reduce amorphous byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.